molecular formula C6H12O2S B023035 Ethyl 2-mercapto-2-methylpropionate CAS No. 33441-50-8

Ethyl 2-mercapto-2-methylpropionate

Cat. No. B023035
CAS RN: 33441-50-8
M. Wt: 148.23 g/mol
InChI Key: BJYGHGCEEJDHDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds demonstrates the versatility and potential of ethyl 2-mercapto-2-methylpropionate derivatives. For example, Poly(3-mercapto-2-methylpropionate), a novel α-methylated bio-polythioester with rubber-like elasticity, was biosynthesized from a structurally related precursor, showcasing the compound's potential for creating materials with unique properties (Ceneviva et al., 2022). Additionally, ethyl α-mercaptoacetate and ethyl α-mercaptopropionate dianions have been utilized for the efficient synthesis of α,β-unsaturated esters from carbonyl compounds under mild conditions, indicating a method for creating highly substituted esters (TanakaKazuhiko et al., 1977).

Molecular Structure Analysis

The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) was prepared and characterized, providing insights into the molecular structure and potential bioactivity of similar compounds as analgesic and antidyslipidemic agents. This highlights the importance of molecular structure analysis in understanding the functionality of these compounds (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-mercapto-2-methylpropionate derivatives are diverse. For instance, reactions of ethyl 2-azidopropenoate with nucleophiles have been studied, leading to the formation of ethyl 2-aminopropenoate with substituents, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Kakimoto et al., 1982).

Physical Properties Analysis

The physical properties of polythioesters derived from mercapto-2-methylpropionate, such as rubber-like elasticity and high elongation at break, suggest that ethyl 2-mercapto-2-methylpropionate and its derivatives could have significant applications in creating new materials with desirable physical properties (Ceneviva et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and the ability to form diverse derivatives, indicate that ethyl 2-mercapto-2-methylpropionate is a versatile compound for synthetic chemistry. Its derivatives' potential anti-rheumatic properties further suggest applications in medicinal chemistry (Sherif & Hosny, 2014).

Scientific Research Applications

  • Antiferroelectric Liquid Crystals : A study by Wu et al. (1995) showed that (R)-3-ethylmercapto-2-methylpropionic acid synthesis leads to antiferroelectric liquid crystals. These crystals have lengthened alkyl chains that favor ScA phase formation (Wu et al., 1995).

  • Synthesis of Fused 2-Oxopyrimidines : Al-Jallo and Muniem (1978) explored the use of Ethyl phenylpropiolate, a related compound, in synthesizing fused 2-oxopyrimidines and their thiones, methylthio iodides, and hydrobromides (Al-Jallo & Muniem, 1978).

  • Biomonitoring Studies : Eckert and Göen (2014) developed a method to accurately determine four alkyl mercapturic acids in human urine, aiding biomonitoring studies on exposure to alkylating agents (Eckert & Göen, 2014).

  • Enantioseparation of Amino Compounds : Duchateau et al. (1992) found that o-phthalaldehyde and d-3-mercapto-2-methylpropionic acid provide good enantioselectivity and high sensitivity for the enantioseparation of various chiral amino compounds derived from chemo-enzymatic processes (Duchateau et al., 1992).

  • Synthetic Route for 2-Methylthio-1,3-Thiazolen : Mayer et al. (1990) presented a novel synthetic route for 2-methylthio-1,3-thiazolen from ethyl isothiocyanatoacetate in tetrahydrofuran (Mayer et al., 1990).

  • Inhibition of Hepatic Acetyl Coenzyme A Carboxylase : Maragoudakis (1969) studied the inhibition of hepatic acetyl coenzyme A carboxylase by compounds including ethyl 2-(p-chlorophenyl)-2-methylpropionate (Maragoudakis, 1969).

  • Grafting Polymer Brushes from Gold Surfaces : Belegrinou et al. (2010) demonstrated an efficient two-step synthesis of a conventional initiator for grafting polymers from gold surfaces (Belegrinou et al., 2010).

  • Biosynthesis and Characterization of Bio-Polythioester : Ceneviva et al. (2022) showed that Poly(3-mercapto-2-methylpropionate) and its copolymer with 3-hydroxybutyrate (3HB) exhibit promising biosynthesis and elastomeric properties (Ceneviva et al., 2022).

  • Photoassimilation by Phototrophic Bacteria : Smith et al. (1994) found that phototrophic bacteria can photoassimilate 3-mercapto-2-methylpropionate as a sole sulfur source, producing methacrylate as a by-product (Smith et al., 1994).

properties

IUPAC Name

ethyl 2-methyl-2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4-8-5(7)6(2,3)9/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYGHGCEEJDHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557097
Record name Ethyl 2-mercapto-2-methylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID30557097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; Meaty fruity aroma upon dilution
Record name Ethyl 2-Mercapto-2-methylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very sparingly soluble in water, Soluble (in ethanol)
Record name Ethyl 2-Mercapto-2-methylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.020-1.023
Record name Ethyl 2-Mercapto-2-methylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-mercapto-2-methylpropionate

CAS RN

33441-50-8
Record name Ethyl 2-mercapto-2-methylpropionate
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Record name Ethyl 2-mercapto-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-2-MERCAPTOISOBUTYRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name ETHYL 2-MERCAPTO-2-METHYLPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMU1N2F20B
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Synthesis routes and methods

Procedure details

Ethyl 2-bromoisobutyrate (48.8 g, 0.250 mole), sodium hydrosulfide hydrate (84 g, 1.5 mole), water (100 mL), ethyl alcohol (200 mL). Let reaction mix stir at room temperature. Next day, no starting material observed. Crude yield: 74.3%; distillation yield: 36.0%.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FE PANEL, RL SMITH, SM COHEN, S FUKUSHIMA… - leffingwell.com
25. GRAS Flavoring Substances. This list of substances will appear in the 25th publication authored by the Expert Panel of the Flavor and Extract Manufacturers Association on recent …
Number of citations: 2 www.leffingwell.com
E Er, P Margaretha - Helvetica chimica acta, 1992 - Wiley Online Library
… Reaction of 3-bromo-3-methylbutan-2-one (1) with ethyl mercaptoacetate (2a) or with ethyl 2-mercapto-2-methylpropionate (2b) affords ethyl 4,4-dimethyl- and ethyl …
Number of citations: 17 onlinelibrary.wiley.com

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